3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide
Description
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide is a thieno[3,4-c]pyrazole derivative characterized by a fused thiophene-pyrazole core. Key structural features include:
- A 2,3-dimethylphenyl substituent at position 2 of the pyrazole ring.
- A 5-oxo group contributing to electron-deficient properties.
Properties
IUPAC Name |
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-15-7-6-10-20(16(15)2)25-22(18-13-28(27)14-19(18)24-25)23-21(26)12-11-17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSGMFJDFOALHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CCC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings and the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: While not widely used industrially, it may have niche applications in the development of specialized materials
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Thienopyrazole Derivatives
Key Observations:
- Substituent Diversity: The target’s cyclohexyl-propanamide and dimethylphenyl groups contrast with the cyano, amino, or pyran moieties in analogs. These differences likely modulate solubility and steric effects.
- Synthetic Routes : Analogs in –4 use 1,4-dioxane and triethylamine as reaction media, suggesting similar conditions could apply to the target compound’s synthesis.
Physicochemical and Functional Properties
While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:
Lipophilicity and Bioavailability:
- The 5-oxo group may introduce hydrogen-bonding capacity, akin to the hydroxyl group in Zygocaperoside ().
Electronic Effects:
- Electron-withdrawing groups (e.g., cyano in 7a) increase electrophilicity, whereas the target’s dimethylphenyl substituent may enhance electron density via aromatic conjugation.
Biological Activity
3-Cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Cyclohexyl group
- Dimethylphenyl group
- Thieno[3,4-c]pyrazole core
This structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as tyrosinase, which is crucial in melanin biosynthesis.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways, contributing to its therapeutic potential.
Antimicrobial Activity
Recent studies indicate that compounds with similar scaffolds exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-melanogenic Activity
Research has focused on the compound's potential to inhibit melanin production:
- Tyrosinase Inhibition : Compounds structurally related to this compound have been shown to inhibit tyrosinase activity effectively.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Kojic Acid | 25.26 | Tyrosinase Inhibition |
| 3-Cyclohexyl-N-[...] | 1.03 | Tyrosinase Inhibition |
Antioxidant Activity
The antioxidant capacity of this compound has been explored:
- Radical Scavenging : It significantly reduces ROS levels in cellular models.
- Cellular Protection : Exhibits protective effects against oxidative damage in B16F10 cells.
Case Studies
- Study on Melanogenesis : A study involving B16F10 melanoma cells showed that the compound effectively reduced melanin production and inhibited the expression of melanogenesis-associated proteins . This suggests its potential as a skin-whitening agent.
- Antioxidant Efficacy : Another investigation reported that derivatives of thieno[3,4-c]pyrazole exhibited strong antioxidant effects by scavenging free radicals and reducing oxidative stress markers in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
